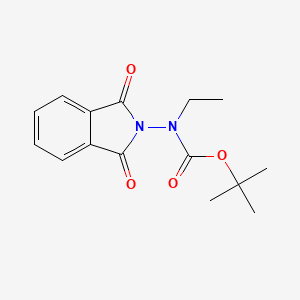

Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate

Overview

Description

Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate is a chemical compound with the molecular formula C15H18N2O4 . It has a molecular weight of 290.31 . The compound is used in the synthesis of potential drug candidates and as a negative control in biochemical assays .

Molecular Structure Analysis

The InChI code for Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate is 1S/C15H18N2O4/c1-10(2,3)19-14(18)16-8-7-13-9-17-12(20)6-5-11(13)15(17)21/h5-6,9H,7-8H2,1-3H3,(H,16,18) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate are not available, it’s known that this compound can be used as a linker in PROTACs (Proteolysis Targeting Chimeras). PROTACs are a class of drugs that work by recruiting an E3 ligase to ubiquitinate a target protein, leading to its degradation .Physical And Chemical Properties Analysis

Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate has a predicted boiling point of 396.2±25.0 °C and a predicted density of 1.26±0.1 g/cm3 . Its pKa is predicted to be -2.53±0.20 .Scientific Research Applications

Synthetic and Crystallographic Studies

Research has delved into synthetic routes for related compounds, showcasing methodologies for creating structurally complex molecules. For example, the synthesis of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester involved di-tert-butyldicarbonate (Boc anhydride), characterized by FT-NMR and FT-IR spectroscopy, highlighting the importance of such compounds in developing new materials and understanding molecular structures through X-ray diffraction studies (Kant, Singh, & Agarwal, 2015).

Intermediates in Synthesis

The compound has been pivotal in synthesizing intermediates for enantioselective synthesis, demonstrating its role in creating structurally and functionally diverse molecules. For instance, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an important intermediate in synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, showcasing the compound's utility in complex organic synthesis (Ober, Marsch, Harms, & Carell, 2004).

Role in Medicinal Chemistry

This chemical framework is instrumental in developing biologically active compounds. An example includes its use in the rapid synthetic method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in drugs such as omisertinib (AZD9291), emphasizing its significance in medicinal chemistry research (Zhao, Guo, Lan, & Xu, 2017).

Catalysis and Reaction Mechanisms

The compound's derivatives are also explored in catalysis, such as Pd-catalyzed cross-coupling reactions, demonstrating its applicability in forming complex molecules through efficient and novel reaction pathways (Qin et al., 2010).

Advanced Materials Development

Further research includes its role in forming isomorphous crystal structures, facilitating understanding of molecular interactions and crystal engineering. This is crucial for developing new materials with specific properties, as seen in studies of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate (Baillargeon et al., 2017).

Mechanism of Action

As mentioned above, Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate can be used in the design of PROTACs. These molecules function by binding to both a target protein and an E3 ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

The safety information available for Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate indicates that it may be harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

tert-butyl N-(1,3-dioxoisoindol-2-yl)-N-ethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-5-16(14(20)21-15(2,3)4)17-12(18)10-8-6-7-9-11(10)13(17)19/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKARSCFXLKDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)OC(C)(C)C)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide](/img/structure/B2737394.png)

![N-[[5-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2737395.png)

![3-(4-chlorophenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2737400.png)

![3-Chloro-2-(3,4-dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2737401.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737405.png)

![3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2737409.png)

![[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2737410.png)

![N-(2,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2737416.png)